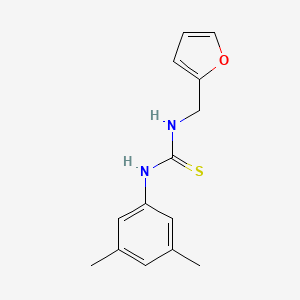![molecular formula C15H18N4O2 B5808845 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B5808845.png)
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a piperidine ring, a cyano group, and an anilino group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of solvents, catalysts, and purification techniques can vary depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, substituted aryl or heteryl amines, and various catalysts such as sodium acetate and acetic anhydride . Reaction conditions can vary, but typical conditions include room temperature reactions or heating to moderate temperatures (e.g., 70°C).
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, thermal cyclization of cyanoacetamide derivatives can lead to the formation of 1,2,4-oxadiazole derivatives .
Applications De Recherche Scientifique
1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of biologically active heterocyclic compounds.
Biological Studies: Due to its diverse biological activities, it is studied for its potential therapeutic applications, including anticancer, antifungal, and antibacterial properties.
Industrial Applications: The compound is used in the development of new materials and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano and carbonyl groups in the compound play a crucial role in its biological activity by enabling interactions with enzymes and receptors. These interactions can lead to the inhibition of specific biological pathways, resulting in therapeutic effects such as anticancer or antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-[2-(2-Cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide include other cyanoacetamide derivatives and piperidine-containing compounds. Examples include:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and anilino groups allows for a wide range of chemical transformations and potential therapeutic applications .
Propriétés
IUPAC Name |
1-[2-(2-cyanoanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-9-12-3-1-2-4-13(12)18-14(20)10-19-7-5-11(6-8-19)15(17)21/h1-4,11H,5-8,10H2,(H2,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKDKAVOOVZHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B5808796.png)
![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide](/img/structure/B5808805.png)
![2-[3-(acetylamino)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5808808.png)

![4-{5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5808821.png)


![2,4-DICHLORO-6-{[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}PHENOL](/img/structure/B5808838.png)

